FLT3-ITD Inhibition: Midostaurin IC50 vs. Gilteritinib and Quizartinib
In direct enzymatic assays against FLT3-ITD, Midostaurin exhibits an IC50 of 11 nM, compared to gilteritinib at 0.29 nM and quizartinib at 1.1 nM [1]. While Midostaurin demonstrates lower potency than selective FLT3 inhibitors, its multi-kinase profile provides broader pathway inhibition relevant for combination chemotherapy strategies [2].
| Evidence Dimension | FLT3-ITD kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | 11 nM |
| Comparator Or Baseline | Gilteritinib (IC50 = 0.29 nM); Quizartinib (IC50 = 1.1 nM) |
| Quantified Difference | Midostaurin is 38-fold less potent than gilteritinib and 10-fold less potent than quizartinib against FLT3-ITD |
| Conditions | Cell-free enzymatic kinase assay with recombinant FLT3-ITD protein |
Why This Matters
Procurement decisions must distinguish Midostaurin’s moderate FLT3 potency from its broader kinase inhibition profile, which is clinically validated in combination chemotherapy unlike selective FLT3 inhibitors in first-line AML.
- [1] Zarrinkar PP, Gunawardane RN, Cramer MD, et al. AC220 is a uniquely potent and selective inhibitor of FLT3 for the treatment of acute myeloid leukemia (AML). Blood. 2009;114(14):2984-2992. IC50 values: Midostaurin 11 nM, Quizartinib 1.1 nM. View Source
- [2] Lee LY, Hernandez D, Rajkhowa T, et al. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor. Blood. 2017;129(2):257-260. Gilteritinib IC50 = 0.29 nM against FLT3-ITD. View Source
